

Developing a Cell-Based Assay for Malic Enzyme 1 (ME1) Inhibition

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Compound of Interest

Compound Name: Malic Enzyme inhibitor ME1

Cat. No.: B2598902

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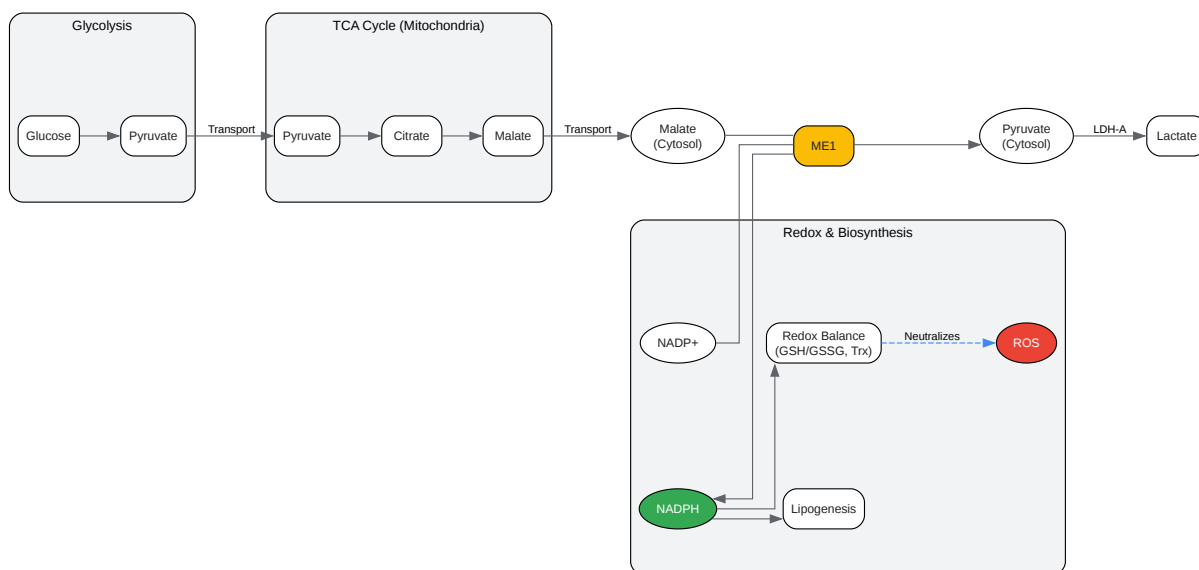
Audience: Researchers, scientists, and drug development professionals.

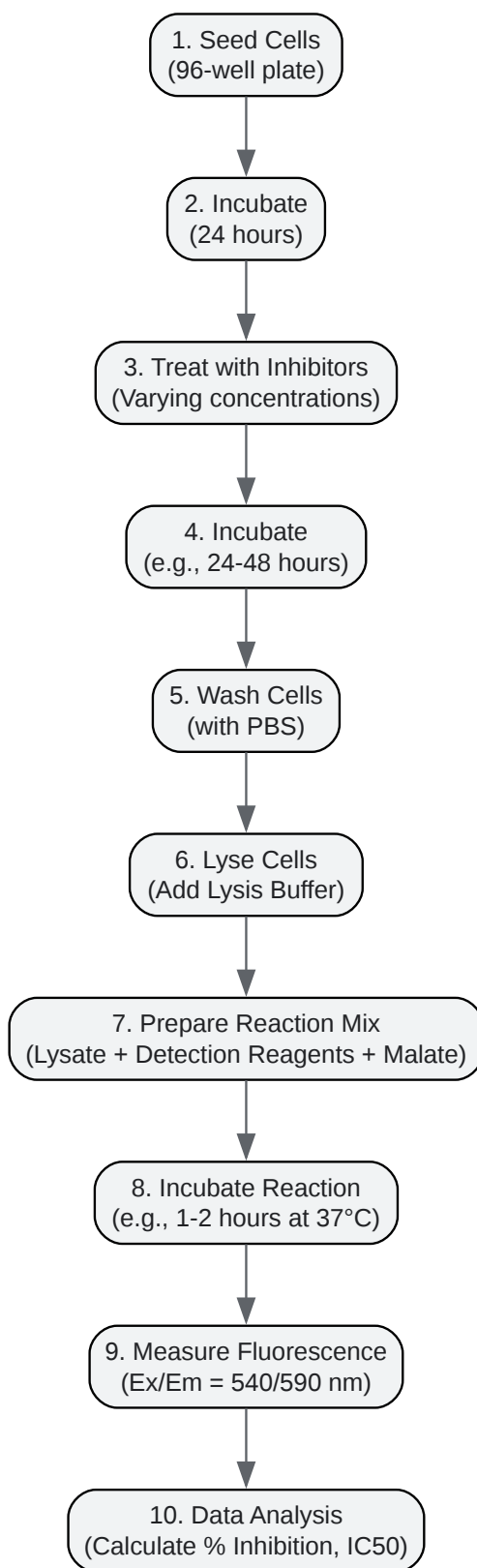
Abstract

Malic Enzyme 1 (ME1) is a cytosolic enzyme that plays a critical role in cellular metabolism by catalyzing the oxidative decarboxylation of malate to pyruvate, concurrently reducing NADP⁺ to NADPH.^{[1][2]} This function positions ME1 at the intersection of glycolysis and the tricarboxylic acid (TCA) cycle.^{[1][3]} ME1 is a significant contributor to the cytosolic NADPH pool, which is essential for fatty acid biosynthesis and for maintaining cellular redox homeostasis by counteracting reactive oxygen species (ROS).^{[4][5]} Overexpression of ME1 has been linked to malignant phenotypes in various cancers, promoting proliferation, metastasis, and resistance to therapy, making it a compelling therapeutic target.^{[1][6][7]} This document provides a detailed protocol for a cell-based assay to screen for and characterize inhibitors of ME1 by measuring the intracellular production of NADPH.

ME1 Signaling and Metabolic Pathway

ME1 is a key metabolic enzyme that links carbohydrate metabolism with lipid synthesis and redox balance. It converts malate, a TCA cycle intermediate, into pyruvate, which can re-enter the mitochondrial TCA cycle or be converted to lactate. This reaction is a primary source of cytosolic NADPH, which is vital for reductive biosynthesis and the regeneration of antioxidants like glutathione and thioredoxin to combat oxidative stress.^{[4][5]}





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